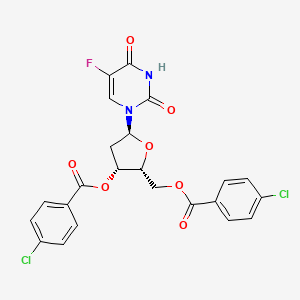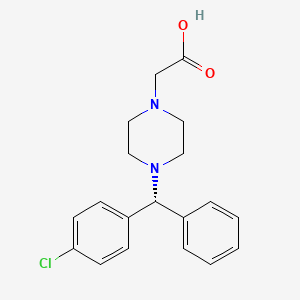
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) is a chemical compound that is commonly known as N-acetylglucosamine-6-sulfate. It is a derivative of glucose and is widely used in scientific research applications.
Mécanisme D'action
N-acetylglucosamine-6-sulfate exerts its biological effects by binding to specific receptors on the cell surface. This binding activates various signaling pathways that lead to the modulation of gene expression and cellular responses.
Effets Biochimiques Et Physiologiques
N-acetylglucosamine-6-sulfate has been shown to affect various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells and to modulate the immune response to viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-acetylglucosamine-6-sulfate in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-acetylglucosamine-6-sulfate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.
In conclusion, N-acetylglucosamine-6-sulfate is a chemical compound that has been widely used in scientific research for its various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-acetylglucosamine-6-sulfate as a therapeutic agent.
Méthodes De Synthèse
N-acetylglucosamine-6-sulfate can be synthesized by the reaction of N-acetylglucosamine with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt of N-acetylglucosamine-6-sulfate.
Applications De Recherche Scientifique
N-acetylglucosamine-6-sulfate has been widely used in scientific research for its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been found to modulate the immune system and regulate cell growth and differentiation.
Propriétés
IUPAC Name |
disodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO12S2.2Na/c1-3(10)9-5-7(21-23(16,17)18)6(11)4(20-8(5)12)2-19-22(13,14)15;;/h4-8,11-12H,2H2,1H3,(H,9,10)(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2/t4-,5-,6-,7-,8?;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVVDMSVZJDXST-IGTJFTGVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NNa2O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



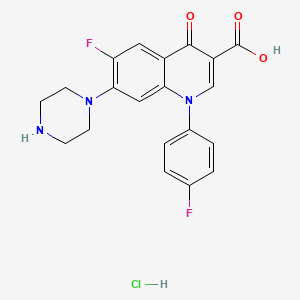
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
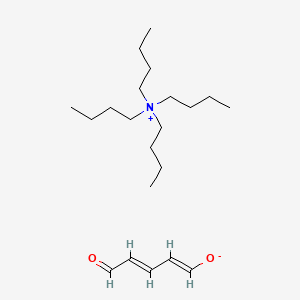
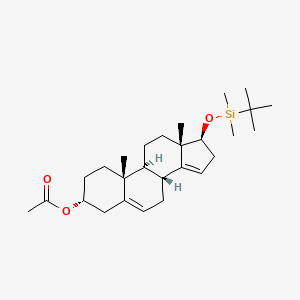
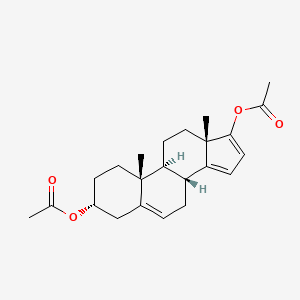
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
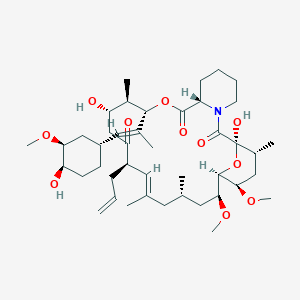
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
